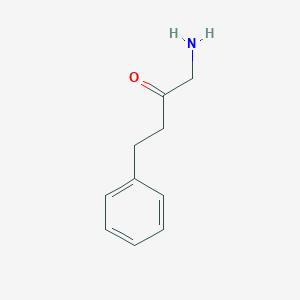

1-Amino-4-phenylbutan-2-one

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-amino-4-phenylbutan-2-one |

InChI |

InChI=1S/C10H13NO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8,11H2 |

InChI Key |

WGOUFXUXJZZIIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Method Overview

One of the most straightforward approaches involves the direct amination of 4-phenylbutan-2-one, a ketone, using ammonia or ammonia derivatives under catalytic conditions. This method typically employs reductive amination techniques, where the ketone reacts with ammonia in the presence of a reducing agent to yield the amino derivative.

Reaction Scheme

4-Phenylbutan-2-one + NH₃ → 1-Amino-4-phenylbutan-2-one

Reaction Conditions

- Reagents: Ammonia (NH₃), catalytic hydrogen source (e.g., Pd/C or Raney Ni)

- Solvent: Ethanol or methanol

- Temperature: 80–120°C

- Pressure: Hydrogen pressure of 1–10 atm

- Catalyst: Palladium on carbon (Pd/C) or Raney Nickel

Mechanism

The process proceeds via a reductive amination pathway, where the ketone first forms an imine intermediate with ammonia, which is then reduced to the amino compound.

Research Findings

A study demonstrated that using catalytic hydrogenation of 4-phenylbutan-2-one with ammonia over Pd/C at 100°C yields the amino derivative with high efficiency and selectivity.

Reductive Amination Using Amines and Reducing Agents

Method Overview

This method involves the reaction of 4-phenylbutan-2-one with a primary or secondary amine (preferably ammonia or methylamine) in the presence of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The process is conducted under controlled conditions to favor the formation of the amino ketone.

Reaction Scheme

4-Phenylbutan-2-one + NH₃ + NaBH₄ → 1-Amino-4-phenylbutan-2-one

Reaction Conditions

- Reagents: Ammonia or methylamine, NaBH₄

- Solvent: Ethanol or tetrahydrofuran (THF)

- Temperature: 0–25°C

- pH: Slightly basic to neutral

Mechanism

The ketone reacts with ammonia to form an imine intermediate, which is then reduced by NaBH₄ to give the amino ketone.

Research Findings

Research indicates that this approach provides good yields of the amino compound with minimal over-reduction or side reactions.

Multi-step Synthesis via Phenylacetic Acid Derivatives

Method Overview

An alternative route involves initial synthesis of phenylacetic acid derivatives, followed by decarboxylation and subsequent amination steps. This pathway is more complex but allows for greater control over substitution patterns and functional group compatibility.

Reaction Scheme

Phenylacetic acid derivatives → Decarboxylation → Phenylethylamine derivatives → Oxidation and amination → 1-Amino-4-phenylbutan-2-one

Reaction Conditions

- Decarboxylation: Heating with copper catalysts at 200–250°C

- Amination: Using ammonia in the presence of oxidizing agents

- Oxidation: Using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂)

Research Findings

This method has been utilized in complex synthesis pathways to produce amino ketones with high regioselectivity, especially when functional group tolerance is required.

Catalytic Hydrogenation of Nitro Precursors

Method Overview

Another approach involves the reduction of nitro-phenyl compounds to amino derivatives, followed by functionalization to obtain 1-Amino-4-phenylbutan-2-one.

Reaction Scheme

Nitro-phenyl precursor → Catalytic hydrogenation → Amino-phenyl intermediate → Functionalization to amino ketone

Reaction Conditions

- Reagents: Hydrogen gas (H₂), Pd/C or Pt catalysts

- Temperature: 50–100°C

- Solvent: Ethanol or acetic acid

Research Findings

This pathway is advantageous when starting from readily available nitro compounds, enabling high-yield synthesis of amino phenyl derivatives.

Summary of Preparation Methods

| Method | Key Reagents | Main Reaction | Advantages | Limitations |

|---|---|---|---|---|

| Direct reductive amination | NH₃, Pd/C, H₂ | Ketone + NH₃ → amino ketone | Simple, high yield | Requires catalytic hydrogenation |

| Amination with amines | NH₃, NaBH₄ | Ketone + NH₃ + reducing agent | Mild conditions | Over-reduction risk |

| Multi-step phenylacetic acid route | Phenylacetic acid derivatives | Decarboxylation + amination | Structural control | Multi-step, complex |

| Nitro reduction | Nitro-phenyl compounds | Hydrogenation → amino derivatives | Starting from nitro precursors | Additional steps needed |

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acyl chlorides or anhydrides can be used to form amides in the presence of a base like pyridine.

Major Products

Oxidation: Imine or nitrile derivatives.

Reduction: 1-Amino-4-phenylbutanol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

1-Amino-4-phenylbutan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active molecules.

Industry: Used in the production of fine chemicals and as a precursor for specialty chemicals

Mechanism of Action

The mechanism of action of 1-amino-4-phenylbutan-2-one involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Differences:

- Functional Groups: The amino and ketone groups in 1-Amino-4-phenylbutan-2-one create a bifunctional molecule, enabling reactivity in both nucleophilic (amine) and electrophilic (ketone) pathways.

- Positional Isomerism: 3-Amino-4-phenylbutan-2-one (CAS 40513-35-7) differs in the amino group position (C3 vs. C1), which may alter solubility, steric effects, and biological activity .

Physicochemical Properties and Reactivity

- Solubility: The amino group in 1-Amino-4-phenylbutan-2-one increases polarity compared to 4-Phenyl-2-butanone, likely enhancing water solubility. However, the hydrochloride salt form (discontinued) would exhibit higher solubility in polar solvents .

- Basicity: The amine group confers basicity (pKa ~9–11), enabling salt formation with acids. This contrasts with 2-Amino-4-phenylbutane, which lacks a ketone and may exhibit stronger basicity due to reduced electron-withdrawing effects .

- Stability: The ketone group in 1-Amino-4-phenylbutan-2-one is susceptible to nucleophilic addition (e.g., Grignard reactions), whereas 2-Amino-4-phenylbutane’s lack of a ketone limits such reactivity .

Biological Activity

1-Amino-4-phenylbutan-2-one, also known as phenylbutanone, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

1-Amino-4-phenylbutan-2-one has the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 175.25 g/mol

- CAS Number : 117974-11-5

This compound features an amine group and a ketone functional group, which contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of 1-amino-4-phenylbutan-2-one is primarily attributed to its interaction with various biomolecules. Studies have indicated that it may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, which are crucial in mood regulation and cognitive functions .

Enzyme Interactions

Research has demonstrated that 1-amino-4-phenylbutan-2-one can act as a substrate or inhibitor for specific enzymes. For instance, it has been studied for its potential to inhibit certain proteases, which could have implications in treating diseases such as cryptococcosis . The compound's ability to modulate enzyme activity suggests its potential role in therapeutic applications.

Study on Enantioselectivity

A notable study explored the enzymatic synthesis of enantiomers of 4-phenylbutan-2-amines from racemic alcohols using 1-amino-4-phenylbutan-2-one as a key intermediate. This research highlighted the compound's utility in asymmetric synthesis, achieving high enantioselectivities (>99% for (R)-enantiomer) through a one-pot enzymatic cascade involving transaminases . The findings underscore the compound's relevance in pharmaceutical applications where chiral compounds are essential.

Antifungal Activity

In another investigation, the antifungal properties of compounds related to 1-amino-4-phenylbutan-2-one were assessed. It was found that certain derivatives exhibited significant inhibitory effects against Candida albicans, suggesting a potential therapeutic avenue for treating fungal infections . This study emphasizes the importance of exploring structural modifications to enhance biological efficacy.

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1-Amino-4-phenylbutan-2-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves reductive amination of 4-phenylbutan-2-one using ammonia or primary amines under catalytic hydrogenation conditions. Variations include the use of sodium cyanoborohydride in methanol or ethanol at controlled pH (5–6) to stabilize intermediates. Reaction temperature (20–40°C) and solvent polarity significantly affect yield, with polar aprotic solvents like THF improving reaction kinetics. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the target compound from byproducts like Schiff bases or unreacted ketones .

Q. How can X-ray crystallography be applied to resolve the molecular structure of 1-Amino-4-phenylbutan-2-one derivatives, and what challenges arise?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed for precise structural determination. Key challenges include obtaining high-quality crystals due to the compound’s hygroscopic nature. SHELX programs (e.g., SHELXL) are used for refinement, leveraging high-resolution data to model hydrogen bonding and torsional angles. Disordered solvent molecules in the lattice often require advanced refinement strategies, such as applying restraints to thermal parameters .

Q. Which spectroscopic techniques are most effective for characterizing 1-Amino-4-phenylbutan-2-one, and how can overlapping signals be resolved?

Methodological Answer:

- NMR : H NMR (400 MHz, CDCl₃) identifies the amino proton at δ 1.8–2.2 ppm and aromatic protons (δ 7.2–7.5 ppm). Overlapping signals in the aliphatic region (δ 1.5–3.0 ppm) are resolved using 2D COSY or HSQC.

- IR : Stretching vibrations for the ketone (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) confirm functional groups.

- MS : ESI-MS in positive ion mode ([M+H]⁺) validates molecular weight. PubChem-derived InChI and SMILES data aid in spectral interpretation .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or purity of 1-Amino-4-phenylbutan-2-one across studies?

Methodological Answer: Discrepancies often stem from variations in catalyst loading (e.g., Pd/C vs. Raney Ni) or purification methods. Systematic optimization via Design of Experiments (DoE) is recommended, varying parameters like solvent polarity, temperature, and reaction time. Analytical techniques (HPLC with UV detection at 254 nm) quantify purity, while comparative studies of derivatives (e.g., hydrochloride salts) clarify stability-related yield differences .

Q. What computational approaches are suitable for modeling the reactivity of 1-Amino-4-phenylbutan-2-one in drug discovery, and how do they align with experimental data?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes). Validation involves correlating computed interaction energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. How does stereochemistry at the amino group influence the biological activity of 1-Amino-4-phenylbutan-2-one analogs?

Methodological Answer: Chiral HPLC (Chiralpak IA column) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. In vitro assays (e.g., antimicrobial susceptibility testing) reveal stereospecific activity. For example, (R)-enantiomers may exhibit higher potency due to complementary binding to chiral enzyme pockets, as seen in structurally related fluoro-phenyl derivatives .

Q. What strategies mitigate degradation of 1-Amino-4-phenylbutan-2-one during long-term storage or in vivo studies?

Methodological Answer: Degradation pathways (oxidation, hydrolysis) are identified via accelerated stability studies (40°C/75% RH for 6 months). Stabilization methods include lyophilization with cryoprotectants (trehalose) or storage in amber vials under argon. LC-MS monitors degradation products like oxidized ketones or dimerized amines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.